The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been described as a green and efficient process []. The synthesis proceeds via a highly facile, inexpensive, and green approach using readily available starting materials. While the specific details of the synthesis are not fully outlined in the provided literature, the process is suggested to be superior to previous methods for synthesizing similar Rhopaladins' analogs.
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been optimized and validated using molecular docking studies []. These studies have revealed the compound's structural superiority, particularly its ability to interact effectively with specific biological targets.
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has been shown to exhibit anti-proliferative, apoptotic, and HPV E6/E7 inhibitory effects on CaSki cells (a human cervical cancer cell line) []. The compound's mechanism of action likely involves interfering with critical cellular processes in cancer cells, leading to their death. Preliminary RT-PCR experiments suggest that this compound affects the expression of genes involved in apoptosis, such as Bcl-2, Bax, and Caspase-3, further supporting its role in inducing cell death in cancer cells [].
The primary scientific application of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-5-oxopyrrolidine-3-carboxamide, based on current research, is in the field of cancer research. Pre-clinical studies have demonstrated its potential as an anti-cancer agent, specifically against cervical cancer. Its ability to inhibit proliferation, induce apoptosis, and down-regulate HPV E6/E7 mRNA expression in CaSki cells makes it a promising candidate for further investigation as a potential therapeutic agent for cervical cancer [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4